![molecular formula C22H18ClN5O4 B2356419 ethyl 2-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 895016-80-5](/img/structure/B2356419.png)

ethyl 2-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

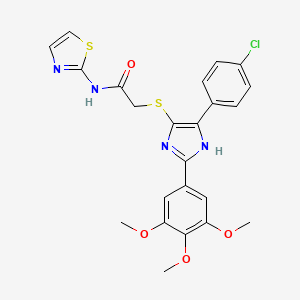

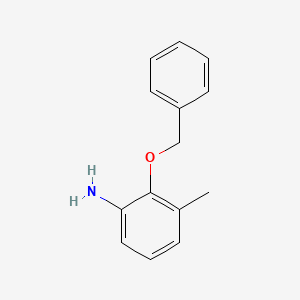

The compound “ethyl 2-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate” is a complex organic molecule. It contains several functional groups including an ethyl ester, a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, and a chlorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, for example, is a bicyclic structure with nitrogen atoms in the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications

Antitubercular Agents

The pyrazolo[3,4-d]pyrimidin scaffold is being explored for its potential as an antitubercular agent . Compounds with this structure have shown activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values and non-cytotoxicity to Vero cell lines make them promising candidates for further development as antitubercular drugs .

Organic Synthesis Building Blocks

The boronic ester functionality in compounds like ethyl 2-aminobenzoate derivatives is valuable in organic synthesis. They serve as building blocks for various chemical transformations, including Suzuki-Miyaura coupling and other cross-coupling reactions. These compounds can be transformed into a broad range of functional groups, expanding the toolkit available to synthetic chemists .

Antiproliferative Agents

Pyrazolo[3,4-d]pyrimidin derivatives are being investigated for their antiproliferative properties . These compounds could potentially inhibit the growth of cancer cells, making them a focus of research for new cancer therapies. The ability to synthesize a variety of derivatives allows for the optimization of their biological activity and drug-likeness .

Enzyme Inhibition

The pyrazolo[3,4-d]pyrimidin core can be designed to target specific enzymes, acting as enzyme inhibitors. This application is crucial in the development of new drugs that can modulate biological pathways by inhibiting overactive enzymes or those that contribute to disease states .

Antimicrobial Activity

Compounds with the pyrazolo[3,4-d]pyrimidin moiety have shown antimicrobial activity . They can be synthesized and tested against a variety of bacterial and fungal strains to develop new antibiotics and antifungal agents, addressing the growing concern of antibiotic resistance .

Antiparasitic and Antimalarial Research

The structural complexity and the presence of multiple functional groups in the pyrazolo[3,4-d]pyrimidin framework make it a candidate for antiparasitic and antimalarial research. These compounds can be screened for activity against parasites like Leishmania and Plasmodium species, contributing to the fight against parasitic diseases .

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 2-[[2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O4/c1-2-32-22(31)16-8-3-4-9-18(16)26-19(29)12-27-13-24-20-17(21(27)30)11-25-28(20)15-7-5-6-14(23)10-15/h3-11,13H,2,12H2,1H3,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZCTHXXCLYVCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-bromophenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2356338.png)

![Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2356340.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2356345.png)

![N-(2,4-dimethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2356346.png)

![3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2356347.png)

![3-(3-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356353.png)

![N-(benzo[d]thiazol-5-yl)ethanethioamide](/img/structure/B2356357.png)

![7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2356358.png)